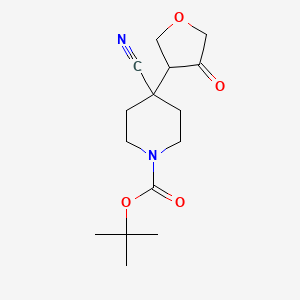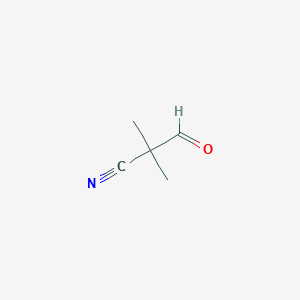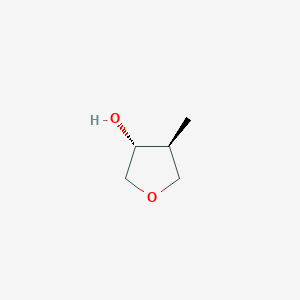
2,3-Dimethylbut-2-en-1-ol
Overview
Description
2,3-Dimethylbut-2-en-1-ol is a chemical compound with the molecular formula C6H12O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbut-2-en-1-ol consists of six carbon atoms, twelve hydrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C6H12O/c1-5(2)6(3)4-7/h7H,4H2,1-3H3 .Physical And Chemical Properties Analysis
2,3-Dimethylbut-2-en-1-ol is a liquid at room temperature . It has a molecular weight of 100.16 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Kinetics of Thermal Decomposition
The kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, closely related to 2,3-dimethylbut-2-en-1-ol, has been computationally studied. This study utilized density functional theory and transition state theories to understand the decomposition process into 2,3-dimethylbut-3-en-2-ol under various temperatures and pressures, highlighting the substance's thermal stability and decomposition pathways (Shiroudi & Zahedi, 2016).
Homogeneous Catalysis
In the field of homogeneous catalysis, 2,3-dimethylbut-2-en-1-ol plays a role in the hydroformylation of 3,3-dimethylbut-1-ene. The catalytic process, involving the transformation of olefins to aldehydes, was studied using in situ FTIR spectroscopy, offering insights into the reaction mechanism and efficiency (Li, Widjaja, & Garland, 2003).
Photoisomerization and Photoinduced Reactions
2,3-Dimethylbut-2-en-1-ol is involved in photoisomerization and photoinduced reactions in specific solvents. Studies using transient absorption spectroscopy have explored the reactive intermediates formed during photochemistry initiated by ultraviolet excitation, demonstrating the compound's reactivity under light-induced conditions (Abou-Chahine et al., 2013).
Adsorption Selectivity
Research on selective adsorption of molecules like 2,3-dimethylbut-2-en-1-ol on Co(Ni)
MoS active edge sites has provided insights into the selectivity of catalytic processes. This study is significant for understanding how different molecules interact with catalytic sites, which is crucial for refining catalytic reactions in industrial processes (Krebs, Silvi, Daudin, & Raybaud, 2008).
Catalysis in Alkene Isomerization
The use of 2,3-dimethylbut-2-en-1-ol in alkene isomerization processes has been studied. The research focused on the activity of various catalysts, particularly potassium catalysts, in alkene isomerization reactions. This study contributes to the understanding of catalytic processes in chemical synthesis and the production of valuable chemical intermediates (Kaskel & Schlichte, 2001).
Synthesis of Derivatives
Research has been conducted on the synthesis of various derivatives from 2,3-dimethylbut-2-en-1-ol, such as 2,3-dimethyl-2-methoxybutane. These studies are important for expanding the range of chemicals that can be derived from 2,3-dimethylbut-2-en-1-ol, enhancing its applications in different chemical industries (Zakharkin & Zhigareva, 2010).
Safety and Hazards
properties
IUPAC Name |
2,3-dimethylbut-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWZHPCVVYXYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbut-2-en-1-ol | |
CAS RN |
19310-95-3 | |
| Record name | 2,3-dimethylbut-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B3380384.png)

![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile](/img/structure/B3380406.png)



![2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate](/img/structure/B3380433.png)
![2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3380438.png)




![4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B3380476.png)